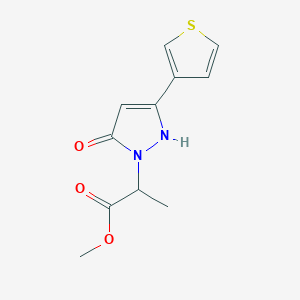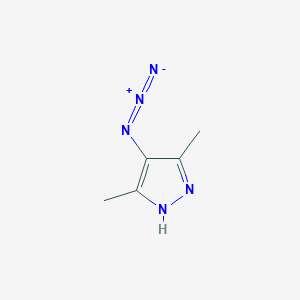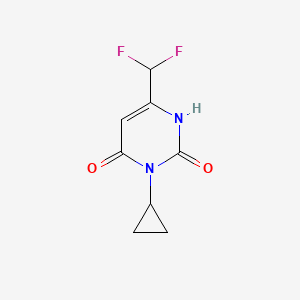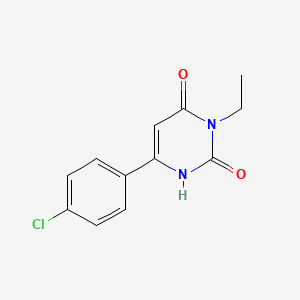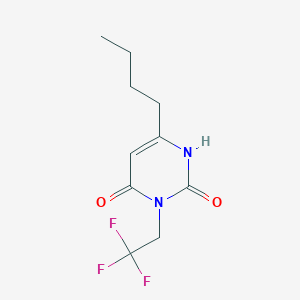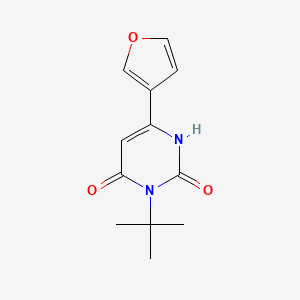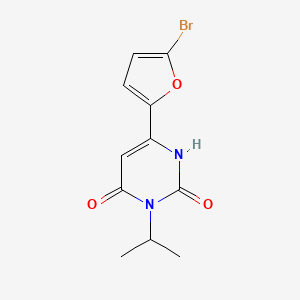
6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-Br-PTP), also known as 6-bromo-2-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a novel heterocyclic compound with potential applications in a variety of scientific research fields. 6-Br-PTP is a derivative of tetrahydropyrimidine and is an important synthetic intermediate in the synthesis of a variety of organic compounds. This compound can be synthesized using a variety of methods, including an acid-catalyzed cyclization reaction and an alkali-catalyzed cyclization reaction. It has a wide range of applications in medicinal chemistry, materials science, and organic synthesis.
科学的研究の応用
Synthesis and Chemical Properties
Research on compounds structurally related to "6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" focuses on the synthesis of heterocyclic compounds that exhibit diverse biological activities. For example, studies have explored the synthesis of dihydropyrimidine derivatives through multi-step chemical reactions, highlighting the importance of specific structural motifs for biological activity (Udayakumar et al., 2017). These synthetic methodologies are crucial for developing new pharmaceuticals and understanding the relationship between chemical structure and biological function.
Potential Antimicrobial and Anticancer Activities
Several studies have investigated the antimicrobial and anticancer potential of compounds similar to the one . For instance, new heterocyclic compounds derived from bromo-furan and pyrimidine dione structures have been evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains (Mageed et al., 2021). Additionally, derivatives of dihydropyrimidine have been synthesized and preliminarily evaluated for their in vitro cytotoxic effects, indicating potential applications in cancer therapy (Udayakumar et al., 2017).
Development of Novel Therapeutic Agents
Research into compounds with similar structures to "6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" also extends to the development of novel therapeutic agents. For example, the antiparasitic activities of highly conjugated pyrimidine-2,4-dione derivatives have been assessed, demonstrating significant efficacy against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, which suggests their potential as antiprotozoal agents (Azas et al., 2003).
特性
IUPAC Name |
6-(5-bromofuran-2-yl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-6(2)14-10(15)5-7(13-11(14)16)8-3-4-9(12)17-8/h3-6H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKGKEBXQUYUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)
![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)
